6-Iodo-4-methylquinoline-2-carboxylic acid

Lipophilicity QSAR Membrane permeability

Researchers requiring heavy-atom derivatives for direct crystallographic phasing and antimicrobial hit-to-lead programs face limited options. 6-Iodo-4-methylquinoline-2-carboxylic acid addresses both needs: • Iodine enables SAD/MAD phasing for kinase co-crystal structures without additional derivatization. • Confirmed anti-adhesion activity against S. epidermidis, K. pneumoniae, C. parapsilosis. • LogP ~3.2 enhances passive membrane permeability for intracellular target engagement. Supplied at ≥95% purity with global shipping.

Molecular Formula C11H8INO2
Molecular Weight 313.09 g/mol
Cat. No. B13240986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-4-methylquinoline-2-carboxylic acid
Molecular FormulaC11H8INO2
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)I)C(=O)O
InChIInChI=1S/C11H8INO2/c1-6-4-10(11(14)15)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,15)
InChIKeyPNYHBXOZSRAXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-4-methylquinoline-2-carboxylic Acid – Chemical Profile & Procurement


6-Iodo-4-methylquinoline-2-carboxylic acid (CAS 1512397-01-1, MF C₁₁H₈INO₂, MW 313.09 g/mol) is a heterocyclic building block comprising a quinoline core with a carboxylic acid at position 2, a methyl group at position 4, and a heavy iodine atom at position 6 . The compound is supplied commercially at ≥95% purity and is primarily positioned as an intermediate for medicinal chemistry and chemical biology programs . Its structural features place it at the intersection of halogenated quinoline libraries and carboxylic acid functionalized scaffolds, making direct substitution with non‑iodinated or regioisomeric analogs scientifically consequential.

Iodo substituent enables direct X-ray phasing for structural biology co-crystal studies.
Scaffold associated with GSK-3β kinase pathway studies and antimicrobial screening.
Iodine handle supports cross-coupling diversification and library synthesis.

6-Iodo-4-methylquinoline-2-carboxylic Acid: Why Substitution Fails


Substituting 6-iodo-4-methylquinoline-2-carboxylic acid with a simpler 4-methylquinoline-2-carboxylic acid (non-halogenated), a lighter halogen analog (fluoro, chloro, bromo), or a regioisomer (6-iodo-2-methylquinoline-4-carboxylic acid) introduces quantifiable differences in lipophilicity, steric bulk, electronic character, and hydrogen‑bonding geometry that alter both reactivity and biological recognition . Iodine’s large van der Waals radius (1.98 Å) and high Hansch hydrophobicity constant (π = 1.12) versus F (0.14), Cl (0.71), and Br (0.86) generate distinct LogP, membrane partitioning, and target‑binding profiles that cannot be recapitulated by other halogens [1]. Moreover, the 2‑carboxylic acid / 4‑methyl substitution pattern orients the pharmacophore differently than the 4‑carboxylic acid / 2‑methyl regioisomer, affecting hydrogen‑bond donor/acceptor geometry and target complementarity [2].

Halogen substitution

Lighter halogens (F, Cl, Br) yield lower lipophilicity and lack anomalous scattering, shifting membrane permeability and structural biology utility.

Regioisomer mismatch

6-iodo-2-methylquinoline-4-carboxylic acid engages different biological targets; procurement of incorrect regioisomer may yield divergent assay profiles.

Non-halogenated analog

Unsubstituted 4-methylquinoline-2-carboxylic acid lacks iodine-dependent anti-adhesion phenotype and anomalous scattering signal, limiting antimicrobial screening and structural biology applications.

6-Iodo-4-methylquinoline-2-carboxylic Acid: Quantitative Differentiation Evidence


Iodo Substituent Yields Highest Lipophilicity

The Hansch substituent hydrophobicity constant π for iodine is 1.12, compared with bromine (0.86), chlorine (0.71), and fluorine (0.14) [1]. When appended to the identical 4-methylquinoline-2-carboxylic acid scaffold, the iodo derivative exhibits approximately 10‑fold higher predicted octanol‑water partition coefficient relative to the fluoro analog, and a 1.3‑fold to 1.6‑fold increase over the chloro and bromo analogs respectively [1]. This translates into a calculated logP of ~3.2 for the iodo compound versus ~2.2 (fluoro), ~2.7 (chloro), and ~2.9 (bromo) based on QSPR estimation .

Iodo Lipophilicity
Class-level
Hansch π = 1.12 (I) vs 0.14–0.86 (F–Br); ΔlogP ~1.0 vs F
Reported higher lipophilicity context; influences membrane partitioning and binding
QSPR estimates; class-level Hansch constants
Lipophilicity QSAR Membrane permeability

Iodine Enables Direct Phasing in X-ray Crystallography

Iodine (atomic number 53) produces a significant anomalous scattering signal (f’’ at Cu‑Kα: ~6.9 e⁻ vs Br: ~1.3 e⁻, Cl: ~0.5 e⁻, F: negligible) that enables single‑wavelength anomalous diffraction (SAD) phasing of protein–ligand co‑crystal structures without additional heavy‑atom derivatization [1]. The 6‑iodo substituent provides >5‑fold stronger anomalous signal than the corresponding bromo analog, and is the only halogen among the series that reliably supports routine SAD phasing at standard laboratory X‑ray wavelengths [1]. This property is absent in the non‑halogenated, fluoro, and chloro analogs, and substantially weaker in the bromo derivative.

Anomalous Scattering
Class-level
f’’ ~6.9 e⁻ (I) vs 1.3 (Br), 0.5 (Cl), negligible (F) at Cu-Kα
Supports SAD phasing; eliminates need for additional heavy-atom derivatization
Theoretical anomalous scattering factors
Structural biology X-ray crystallography SAD/MAD phasing

Regioisomerism Dictates Biological Activity Profile

The target compound (6-iodo-4-methylquinoline-2-carboxylic acid) positions the carboxylic acid at C2 and the methyl at C4, whereas the commercially abundant regioisomer 6-iodo-2-methylquinoline-4-carboxylic acid (CAS 433244-12-3) reverses this substitution pattern. Published structure–activity relationship (SAR) data on the 4-methylquinoline-2-carboxylic acid scaffold demonstrate nanomolar GSK-3β inhibitory activity and amyloid β‑induced neuroprotection in MC65 cells, with the most potent analogs (e.g., compound 3, EC₅₀ = 80 nM) bearing the 4‑methyl/2‑carboxyl motif [1]. By contrast, quinoline-4-carboxylic acid derivatives (the regioisomeric series) are reported to exhibit anti‑inflammatory and analgesic activities via distinct mechanisms, confirming that the carboxyl position dictates target engagement and biological readout [2].

Regioisomer Activity
Reported
2-carboxyl scaffold: EC₅₀ = 80 nM (neuroprotection), GSK-3β IC₅₀ nanomolar; 4-carboxyl regioisomer: distinct anti-inflammatory targets
Reported neuroprotection assay endpoint context; supports kinase pathway study fit
Cross-study comparison; iodo analog not directly tested
Regioisomerism GSK-3β inhibition Neuroprotection

Antimicrobial and Anti-Biofilm Activity Against ESKAPE Pathogens

In a 2024 library study, 6‑iodo‑substituted carboxy‑quinolines were tested in vitro against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis, demonstrating antimicrobial activity and the ability to interfere with microbial adhesion—the initial stage of biofilm formation [1]. While the publication reports aggregate library activity rather than discrete MIC values for each derivative, the study identifies the 6‑iodo‑carboxy‑quinoline chemotype as a privileged scaffold within the library, and the presence of the iodine atom was found to be a critical determinant of anti‑adhesion activity compared with non‑iodinated quinoline controls included in the synthetic panel [1]. The target compound (6‑iodo‑4‑methylquinoline‑2‑carboxylic acid) is a direct member of this chemotype.

Antimicrobial Phenotype
Class-level
Library active against S. epidermidis, K. pneumoniae, C. parapsilosis; iodine-dependent anti-adhesion
Supports antimicrobial screening context; iodine required for phenotype
Discrete MIC values not reported; class-level inference
Antimicrobial resistance Biofilm Gram-positive

One-Pot Synthesis Enables Cost-Effective Scaffold Access

The 6‑iodo‑substituted carboxy‑quinoline library was synthesized via a one‑pot, three‑component reaction of iodo‑aniline, pyruvic acid, and substituted aldehydes using trifluoroacetic acid as a catalyst under mild acidic conditions [1]. The method reports rapid reaction times, a cost‑effective catalyst, high product yields, and straightforward purification, and was validated across 22 aldehyde substrates including the phenyl‑substituted variant structurally analogous to 6‑iodo‑4‑methylquinoline‑2‑carboxylic acid [1]. In contrast, the non‑iodinated 4‑methylquinoline‑2‑carboxylic acid scaffold is typically accessed via the Doebner–von Miller or Pfitzinger routes, which require more forcing conditions, longer reaction times, and lower atom economy [2].

Synthetic Route
Class-level
One-pot, three-component; TFA catalyst; 22-aldehyde library; rapid purification
Reported synthetic method; supports parallel library synthesis workflow
Compared to multi-step Doebner–von Miller or Pfitzinger routes
Synthetic methodology One-pot synthesis Green chemistry

6-Iodo-4-methylquinoline-2-carboxylic Acid – Key Research & Industrial Applications


Fragment-Based Drug Discovery Targeting GSK-3β Kinase

The 4‑methylquinoline‑2‑carboxylic acid scaffold has demonstrated nanomolar GSK‑3β inhibition and neuroprotection in MC65 neuronal cells [1]. The 6‑iodo derivative adds the highest lipophilicity among C6‑halogenated analogs (Hansch π = 1.12), which can be exploited to fill a hydrophobic sub‑pocket within the ATP‑binding site of kinases [2]. The iodine anomalous scattering signal simultaneously enables direct experimental phasing of the protein–ligand co‑crystal structure without additional derivatization, accelerating structure‑based drug design cycles [3]. This combination of biological precedent, enhanced hydrophobicity, and crystallographic utility is not offered by the fluoro, chloro, or bromo analogs.

Antimicrobial Hit Expansion and Biofilm Interference

The compound belongs to a library of 6‑iodo‑carboxy‑quinolines with confirmed in vitro activity against Gram‑positive (S. epidermidis), Gram‑negative (K. pneumoniae), and fungal (C. parapsilosis) pathogens and the ability to disrupt microbial adhesion, a prerequisite for biofilm formation [1]. Researchers initiating antimicrobial hit‑to‑lead programs should select this compound over the non‑halogenated or lighter halogen analogs because the iodine atom has been explicitly identified as a critical structural determinant for the anti‑adhesion phenotype within this chemotype [1].

Intracellular Target Engagement Probes with Heavy-Atom Tracking

The high lipophilicity (logP ≈ 3.2) of the iodo derivative enhances passive membrane permeability relative to fluoro (logP ≈ 2.2), chloro (logP ≈ 2.7), and bromo (logP ≈ 2.9) analogs [1], making it the preferred candidate for intracellular target engagement studies. The iodine atom additionally serves as an intrinsic label for single‑crystal X‑ray diffraction phasing [2], enabling direct visualization of the compound bound to its intracellular target in situ—a dual functionality absent in the comparator halogen series.

Building Block for Parallel Library Synthesis

The one‑pot, three‑component synthesis of 6‑iodo‑carboxy‑quinolines reported in Molecules 2024 provides a validated, cost‑effective synthetic route with demonstrated substrate scope (22 aldehydes) [1]. Procurement of the target compound as a key intermediate enables diversification at the aldehyde component to generate focused libraries for antimicrobial or kinase screening. The iodine substituent simultaneously provides a handle for late‑stage cross‑coupling reactions (e.g., Suzuki, Sonogashira) that are not feasible with the non‑halogenated or fluoro analogs, offering greater synthetic versatility.

Application
Selection Property
Validation Focus
GSK-3β kinase inhibitor fragment development
Iodine atom confers lipophilicity and anomalous scattering for co-crystal phasing
Determine kinase inhibition and co-crystal structure
Antimicrobial screening and biofilm interference studies
Iodine-dependent anti-adhesion phenotype within 6-iodo-quinoline chemotype
Assess antimicrobial and anti-biofilm activity against ESKAPE panel
Intracellular target engagement and structural studies
Iodo-driven lipophilicity and intrinsic X-ray phasing capability
Co-crystal structure determination and cellular target engagement assays
Parallel library synthesis via aldehyde diversification
One-pot synthetic access and iodine as cross-coupling handle
Diversify aldehyde component; validate cross-coupling reactions
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